Comparative Structure-Activity Landscape Within Pyrrolidinyl Phenylurea CCR3 Antagonists
The compound CAS 954610-18-5 has not been directly profiled in primary literature. The closest structurally characterized series is the pyrrolidinyl phenylurea CCR3 antagonist series described by Nitta et al. (2012). In this series, the N-phenyl on the pyrrolidine ring was a key variable. The unsubstituted N-phenyl analog (closest to the query compound) was often less potent than 4-substituted variants. For example, a representative unsubstituted phenyl lead compound 1 exhibited an IC50 of 4.9 nM in a CCR3 binding assay, while the 4-chlorophenyl analog (CAS 954588-19-3) and other substituted variants showed further optimized potency and bioavailability [1]. The query compound replaces the directly attached urea with a methylene-linked 3,4,5-trimethoxyphenyl group, which introduces a significantly different steric and electronic environment. Direct quantitative data for the query compound against this or any other explicit comparator is absent.
| Evidence Dimension | CCR3 antagonist binding affinity (IC50) |
|---|---|
| Target Compound Data | Data not available for CAS 954610-18-5 |
| Comparator Or Baseline | Pyrrolidinyl phenylurea lead compound 1 (IC50 = 4.9 nM, unsubstituted N-phenyl); 4-chlorophenyl analog CAS 954588-19-3 (data not publicly reported in primary literature) [1] |
| Quantified Difference | Cannot be calculated; direct head-to-head data does not exist. |
| Conditions | Human CCR3 receptor binding assay |
Why This Matters
Within this chemical family, even small N-phenyl substituent changes drive significant potency shifts, making it impossible to predict the query compound's activity from analog data without direct measurement.
- [1] A. Nitta et al., 'Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists', Bioorg. Med. Chem. Lett., 2012, 22(22), 6876-6881. View Source
